![molecular formula C9H7F3O4S B8214465 2-Acetylphenyl trifluoromethanesulfonate](/img/structure/B8214465.png)
2-Acetylphenyl trifluoromethanesulfonate
Overview
Description
2-Acetylphenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C9H7F3O4S and its molecular weight is 268.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetylphenyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetylphenyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of β-Acetamido Ketones
Trifluoromethanesulfonic acid promotes the efficient synthesis of β-acetamido carbonyl compounds by condensing aromatic aldehyde, acetophenone, and acetonitrile in the presence of acetylchloride (Kumbhare & Sridhar, 2012).
Organic Synthesis Reagent
Trifluoromethanesulfonic acid is convenient and efficient for electrophilic aromatic substitution reactions and forming carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).
Labeling Agent in Chromatography
2-(Phthalimino)ethyl trifluoromethanesulfonate is a reactive ultraviolet-labeling agent for carboxylic acids in high-performance liquid chromatography, useful for analyzing carboxylic acids in mouse brain (Yasaka et al., 1990).
Isomerization Catalysis
It catalyzes the isomerization of kinetic enol derivatives to thermodynamically favored isomers efficiently (Lee et al., 2011).
Lewis Acid Catalyst in Acylation
Scandium trifluoromethanesulfonate acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara et al., 1996).
Selective Cleavage of Acetates
Useful in the selective mono-deacetylation of paclitaxel (Kajiro et al., 1999).
Synthesis of 3-Acylpyrroles
It enables selective conversion of 2-substituted products into 3-substituted products in high yield (Hrnčariková & Végh, 2003).
Strong Acid in Solvents
Trifluoromethanesulfonic acid is a strong acid in dipolar aprotic solvents, akin to perchloric acid (Fujinaga & Sakamoto, 1977).
C-F Bond Activation
Efficiently activates benzylic sp3 C-F bonds for the synthesis of benzophenones (Wang & Hu, 2009).
Polymer Chemistry
Used in synthesizing a sulfonated polyimide copolymer with pendant perfluorosulfonic acid groups, exhibiting high thermal stability and proton conductivity (Saito et al., 2011).
Termination in Cationic Cyclisations
Sulfonamides, including trifluoromethanesulfonates, are novel terminators in cationic cyclisations for forming polycyclic systems (Haskins & Knight, 2002).
Derivatization in HPLC
The 4'-bromophenacyl trifluoromethanesulfonate ester is used for derivatizing carboxylic acids in high-performance liquid chromatography (Ingalls et al., 1984).
Synthetic Transformations
Vinyl and aryl trifluoromethanesulfonates (triflates) are key in synthetic transformations, particularly in natural product synthesis (Ritter, 1993).
Catalyst for Friedel-Crafts Reactions
Gallium(III) trifluormethanesulfonate is an effective, water-tolerant, and reusable catalyst for these reactions (Prakash et al., 2003).
Synthesis of Chrysene Derivatives
Used in a Brønsted acid-promoted one-pot synthesis of chrysene derivatives (Guo et al., 2015).
properties
IUPAC Name |
(2-acetylphenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O4S/c1-6(13)7-4-2-3-5-8(7)16-17(14,15)9(10,11)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMANWNFIUPECMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylphenyl trifluoromethanesulfonate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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